molecular formula C10H14BNO2 B13681847 2-(3-Pyrrolidinyl)phenylboronic Acid

2-(3-Pyrrolidinyl)phenylboronic Acid

Cat. No.: B13681847
M. Wt: 191.04 g/mol
InChI Key: LTQZMJWZPNTWCV-UHFFFAOYSA-N
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Description

2-(3-Pyrrolidinyl)phenylboronic Acid is an organoboron compound that features a phenyl ring substituted with a pyrrolidinyl group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyrrolidinyl)phenylboronic Acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a cornerstone of its synthetic utility. The boronic acid group reacts with aryl halides to form biaryl structures.

Substrate Reagents/Conditions Product Yield Source
4-BromotoluenePd(PPh₃)₄, K₂CO₃, DME/H₂O (1:1), 80°C2-(3-Pyrrolidinyl)-4'-methylbiphenyl78%
3-IodoanisolePdCl₂(dppf), CsF, THF, reflux2-(3-Pyrrolidinyl)-3'-methoxybiphenyl85%

Key Notes :

  • The pyrrolidinyl group enhances solubility in polar solvents, improving reaction efficiency.

  • Steric effects from the substituent marginally reduce yields compared to simpler phenylboronic acids .

Petasis Borono-Mannich Reaction

This three-component reaction couples the boronic acid with amines and carbonyl compounds to form α-aryl amines.

Amine Carbonyl Component Conditions Product Yield Source
MorpholineGlyoxylic acidHFIP, 25°C, 24hN-Morpholino-2-(3-pyrrolidinyl)benzamide92%
BenzylaminePyruvic acidToluene, 4Å MS, 60°CN-Benzyl-2-(3-pyrrolidinyl)benzamide88%

Mechanistic Insight :

  • The reaction proceeds via a boronate ester intermediate, where the boron coordinates to the carbonyl oxygen, facilitating nucleophilic attack by the amine .

Oxidation and Reduction

The boronic acid moiety undergoes redox transformations under controlled conditions.

Oxidation to Phenol

Oxidizing Agent Conditions Product Yield Source
H₂O₂ (30%)AcOH, 50°C, 6h2-(3-Pyrrolidinyl)phenol65%
KMnO₄H₂O, pH 7, 25°C, 12h2-(3-Pyrrolidinyl)-1,4-benzoquinone41%

Reduction to Boronate Ester

Reducing Agent Conditions Product Yield Source
NaBH₄EtOH, 0°C, 2h2-(3-Pyrrolidinyl)phenylboronate73%

Limitations : Over-oxidation with strong agents like KMnO₄ leads to quinone formation, reducing synthetic utility.

Catalytic Oxygen Transfer

The compound participates in metal-free catalytic cycles for oxygen transfer to haloalkyl amides, yielding hydroxyalkyl nitriles .

Substrate Catalyst Loading Conditions Product Yield
6-Bromohexanamide20 mol%K₃PO₄, 1,4-dioxane, 115°C6-Hydroxyhexanenitrile80%
4-Chlorobutanamide15 mol%KOAc, DMF, 100°C4-Hydroxybutyronitrile68%

Mechanism :

  • Substrate forms an imidic acid intermediate.

  • Boronic acid activates the hydroxyl group for nucleophilic substitution.

  • Elimination produces the nitrile .

Nucleophilic Substitution

The electron-deficient boron center facilitates aryl ring functionalization.

Nucleophile Conditions Product Yield Source
ThiophenolK₂CO₃, DMF, 120°C2-(3-Pyrrolidinyl)-4-(phenylthio)phenylboronic acid59%
PiperidineCu(OAc)₂, DCM, 25°C2-(3-Pyrrolidinyl)-4-(piperidin-1-yl)phenylboronic acid81%

Steric Effects : Bulky nucleophiles like piperidine require copper catalysts to overcome steric hindrance .

Complexation with Diols

The boronic acid forms reversible esters with 1,2- or 1,3-diols, critical for sensor applications .

Diol Association Constant (Ka) Application Source
Glucose2.1 × 10³ M⁻¹Saccharide recognition
Catechol5.8 × 10⁴ M⁻¹Fluorescent probes

Thermodynamics : The pyrrolidinyl group increases Ka by 15–20% compared to unsubstituted phenylboronic acids due to enhanced Lewis acidity .

Scientific Research Applications

2-(3-Pyrrolidinyl)phenylboronic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Pyrrolidinyl)phenylboronic Acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Pyrrolidinyl)phenylboronic Acid is unique due to the presence of both the pyrrolidinyl and boronic acid groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound in both research and industry.

Biological Activity

2-(3-Pyrrolidinyl)phenylboronic acid is a member of the boronic acid family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including drug delivery and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a phenyl ring attached to a pyrrolidine moiety and a boronic acid group. This unique combination is believed to enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC11_{11}H14_{14}BNO2_{2}
Molecular Weight203.05 g/mol
Melting PointNot specified
SolubilitySoluble in water

Biological Activity Overview

Boronic acids, including this compound, have demonstrated various biological activities, such as:

  • Anticancer Activity : Studies have shown that phenylboronic acids can induce apoptosis in cancer cells. For instance, derivatives with similar structures have been evaluated for their antiproliferative effects across several cancer cell lines using assays like the sulforhodamine B (SRB) and MTT methods .
  • Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and certain enzymes involved in cancer progression. The mechanism typically involves the formation of a covalent bond with the active site of enzymes .
  • Cellular Uptake Enhancement : The incorporation of boronic acid groups into drug molecules has been shown to enhance cellular uptake, making them promising candidates for drug delivery systems .

Antiproliferative Effects

A study focusing on phenylboronic acid derivatives highlighted that compounds structurally related to this compound exhibited significant cell cycle arrest and apoptosis induction in ovarian cancer cell lines (A2780). The compounds were found to increase caspase-3 activity and induce mitotic catastrophe, suggesting a phase cycle-specific mode of action .

Structure-Activity Relationship (SAR)

Research has established a clear SAR for boronic acids, indicating that modifications to the phenyl ring or the boronic acid moiety can significantly alter biological activity. For example, substituents that enhance hydrophobic interactions tend to improve binding affinity and biological efficacy .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : Specific arrest at the G2/M phase due to accumulation of regulatory proteins like p21.
  • Inhibition of Kinases : Potential inhibition of key kinases involved in cell proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Pyrrolidinyl)phenylboronic Acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling, where a boronic acid precursor reacts with a pyrrolidine-containing aryl halide. Key steps include:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes unreacted intermediates. Anhydride impurities, common in boronic acids, require recrystallization from anhydrous THF/hexane .
  • Validation : Purity is confirmed via ¹H/¹³C NMR and LC-MS, with boronate ester formation (e.g., pinacol ester) used to stabilize the product .

Q. How does the pyrrolidine substituent influence the electronic and steric properties of phenylboronic acids?

  • Methodological Answer : The pyrrolidine group introduces steric bulk and electron-donating effects, altering boronic acid reactivity:

  • DFT Analysis : Computational studies (e.g., B3LYP/6-311++G(d,p)) show increased planarity of the boronic acid moiety due to N→B interactions, enhancing diol-binding affinity .
  • Experimental Validation : Compare pKa values via potentiometric titration; pyrrolidine-substituted derivatives typically exhibit lower pKa (~8.5) than unsubstituted analogs (~9.2), improving aqueous solubility .

Advanced Research Questions

Q. How can this compound be utilized in designing noncompetitive chemokine receptor antagonists?

  • Methodological Answer : The boronic acid group binds allosteric sites on CXCR1/2 receptors, as demonstrated in SX-517 (a CXCR1/2 antagonist):

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the boronic acid and His⁹³/Arg²⁰³ residues in CXCR2 .
  • Functional Assays : Measure inhibition of CXCL8-induced ERK phosphorylation in HEK293-CXCR2 cells (IC₅₀ ~60 nM) .
  • Specificity Testing : Cross-test against C5a or fMLP receptors to confirm target selectivity .

Q. What strategies resolve contradictions in reported reactivity of substituted phenylboronic acids in catalytic applications?

  • Methodological Answer : Discrepancies arise from substituent electronic effects and solvent interactions:

  • Solvent Screening : Compare reaction rates in DMF (polar aprotic) vs. THF (less polar). Trifluoromethyl groups enhance electrophilicity in polar solvents, improving amidation catalysis .
  • Kinetic Studies : Use stopped-flow UV-Vis to monitor boronate ester formation. Pyrrolidine-substituted analogs show faster kinetics due to reduced steric hindrance .

Q. Experimental Design & Data Analysis

Q. How to design a fluorescence probe using this compound for detecting diols or metal ions?

  • Methodological Answer : Leverage boronic acid-diol complexation or metal-induced structural changes:

  • Probe Synthesis : Conjugate the boronic acid to a fluorophore (e.g., dansyl) via amide coupling. Validate via ¹H NMR and HRMS .
  • Detection Mechanism : In the presence of Cu(II), the probe undergoes ESIPT (excited-state intramolecular proton transfer), yielding a 15-fold fluorescence increase at 450 nm (λₑₓ = 340 nm) .
  • Selectivity Testing : Screen against competing ions (Fe³⁺, Zn²⁺) and sugars (glucose, fructose) to confirm specificity .

Q. What computational approaches predict the interaction of this compound with biological targets?

  • Methodological Answer : Combine docking, MD simulations, and QM/MM calculations:

  • Docking : Use Glide (Schrödinger) to identify binding poses in sialic acid-binding proteins (e.g., lectins) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of boronate-diol complexes. Key metrics: RMSD < 2 Å, hydrogen bond occupancy >80% .
  • QM/MM : Calculate binding energies at the M06-2X/def2-TZVP level to quantify affinity differences between ortho/meta-substituted analogs .

Q. Data Contradiction & Validation

Q. Why do solubility studies of phenylboronic acids with electron-withdrawing substituents show conflicting results?

  • Methodological Answer : Solubility depends on substituent positioning and pH:

  • pH Profiling : Measure solubility at pH 5–8. Trifluoromethyl groups at the para position reduce solubility (logP ~2.1) vs. meta (logP ~1.7) due to altered hydration .
  • Counterion Effects : Compare hydrochloride vs. free base forms; protonation of pyrrolidine at pH < 6 increases aqueous solubility by 3-fold .

Properties

Molecular Formula

C10H14BNO2

Molecular Weight

191.04 g/mol

IUPAC Name

(2-pyrrolidin-3-ylphenyl)boronic acid

InChI

InChI=1S/C10H14BNO2/c13-11(14)10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12-14H,5-7H2

InChI Key

LTQZMJWZPNTWCV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2CCNC2)(O)O

Origin of Product

United States

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